molecular formula C10H8N2O B1397098 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile CAS No. 903557-01-7

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Cat. No.: B1397098
CAS No.: 903557-01-7
M. Wt: 172.18 g/mol
InChI Key: LGEXBNZXXJFYEB-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEXBNZXXJFYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729691
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903557-01-7
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Core in Modern Medicinal Chemistry

The 2-oxo-1,2,3,4-tetrahydroquinoline framework represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The incorporation of a lactam moiety within the quinolinone core introduces a key hydrogen bond donor and acceptor, further enhancing its potential for specific molecular recognition. This guide will provide an in-depth exploration of derivatives and analogs of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile, a scaffold of increasing interest for the development of novel therapeutics. We will delve into synthetic strategies, medicinal chemistry applications, structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of these compelling compounds.

Strategic Synthesis of the 2-Oxo-1,2,3,4-tetrahydroquinoline Core

The construction of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold can be achieved through several strategic synthetic routes, often involving domino reactions that efficiently build molecular complexity.[2] A common and effective approach involves the cyclization of substituted aniline precursors.[1]

General Synthetic Approach: Cyclization of Substituted Anilines

A prevalent method for the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline core, particularly for analogs like the 7-carboxylic acid derivative, commences with appropriately substituted anilines. For instance, the reaction of a 2-amino-substituted terephthalic acid derivative with a cyclizing agent such as polyphosphoric acid (PPA) or acetic anhydride under reflux conditions can initiate the formation of the heterocyclic ring.[1] The initial product, a tetrahydroquinoline precursor, can then be oxidized to introduce the ketone functionality at the 2-position, yielding the desired 2-oxo-1,2,3,4-tetrahydroquinoline scaffold.[1] The choice of starting materials and cyclization conditions is critical for achieving high yields and minimizing the formation of side products.[1]

A plausible synthetic pathway for the target molecule, this compound, can be extrapolated from the synthesis of its carboxylic acid analog. This would likely involve starting with an aniline derivative bearing a cyano group at the para position relative to the amino group.

G A Substituted Aniline (e.g., 4-amino-3-carboxybenzonitrile) C Acylated Intermediate A->C + B Acryloyl Chloride Derivative B->C + D Intramolecular Friedel-Crafts Cyclization (Lewis Acid) C->D Lewis Acid (e.g., AlCl3) E This compound D->E G cluster_0 Synthesis Workflow A Starting Material (Carboxylic Acid) B Amide Coupling (HATU, DIPEA) A->B C Amine Addition B->C D Reaction & Monitoring C->D E Aqueous Work-up D->E F Purification (Chromatography) E->F G Final Product (Amide Derivative) F->G

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,2,3,4-tetrahydroquinoline nucleus has emerged as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth technical exploration of a particularly promising derivative, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile . We will dissect its synthetic pathways, delve into its physicochemical properties, and illuminate its therapeutic promise by examining the biological activities of its core structure and closely related analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline framework is a recurring motif in a diverse array of bioactive molecules, underpinning their therapeutic efficacy across numerous disease areas.[1] Its inherent structural features, including a fused bicyclic system with a defined conformational landscape, provide an excellent foundation for the design of potent and selective ligands. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer: Exhibiting cytotoxicity against various cancer cell lines.[2][3]

  • Neuroprotective: Showing potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][4][5]

  • Antiviral and Antimicrobial: Displaying activity against viruses, bacteria, and fungi.[1]

  • Cardiovascular: Including applications as antiarrhythmic agents.[1]

The 2-oxo substitution introduces a lactam functionality, which can participate in hydrogen bonding and other non-covalent interactions within biological targets. Furthermore, the 7-carbonitrile group is a versatile functional handle. It can act as a hydrogen bond acceptor and its electronic properties can significantly influence the molecule's overall polarity, permeability, and metabolic stability. The nitrile group has also been suggested to enhance the anticancer activity of certain heterocyclic compounds.[6]

While specific research on the 7-carbonitrile derivative is emerging, a significant body of work on the closely related 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid provides a strong basis for inferring its therapeutic potential.[2] This guide will leverage data from this analogue to build a comprehensive profile of the target scaffold.

Synthesis and Chemical Properties

The synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline core can be approached through various established methodologies. Domino reactions, which involve multiple bond-forming events in a single pot, have proven to be a highly efficient strategy for generating substituted tetrahydroquinolines.[1]

General Synthetic Strategies for the Tetrahydroquinoline Core

Several named reactions are foundational to the synthesis of the broader tetrahydroquinoline and tetrahydroisoquinoline scaffolds:

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-phenylethylamine with an aldehyde or ketone.[7]

  • Bischler-Napieralski Reaction: This method entails the acid-catalyzed cyclization of N-acyl-β-phenylethylamines to form 3,4-dihydroisoquinolines, which can be subsequently reduced.[7][8]

  • Pomeranz–Fritsch–Bobbitt Cyclization: This is another classical method for constructing the tetrahydroisoquinoline core.[9][10]

Modern advancements such as microwave-assisted synthesis have been shown to accelerate these reactions, leading to higher yields and shorter reaction times.[7]

Plausible Synthesis of this compound

Workflow for the Synthesis of this compound:

G cluster_0 Part 1: Synthesis of the Carboxylic Acid Analogue cluster_1 Part 2: Conversion to the Nitrile Substituted Aniline Substituted Aniline Cyclization Cyclization Substituted Aniline->Cyclization Step 1a Cyclization Reagents Cyclization Reagents Cyclization Reagents->Cyclization Step 1b Oxidation Oxidation Cyclization->Oxidation Step 2 Carboxylic Acid Analogue 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid Oxidation->Carboxylic Acid Analogue Step 3 Amidation Amidation Carboxylic Acid Analogue->Amidation Step 4 Dehydration Dehydration Amidation->Dehydration Step 5 Target Molecule This compound Dehydration->Target Molecule Step 6

Caption: Plausible synthetic workflow for the target molecule.

Experimental Protocol: A Representative Two-Part Synthesis

Part 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

  • Step 1: Cyclization of a Substituted Aniline. A suitably substituted aniline derivative is reacted with a cyclizing agent such as polyphosphoric acid or acetic anhydride under reflux conditions. The choice of starting materials will dictate the substitution pattern on the final product.

  • Step 2: Oxidation. The resulting tetrahydroquinoline precursor is then oxidized to introduce the ketone group at the 2-position. Common oxidizing agents for this transformation include chromium trioxide or potassium permanganate.

  • Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid.

Part 2: Conversion of the Carboxylic Acid to the Nitrile

  • Step 4: Amidation. The carboxylic acid is first converted to the corresponding primary amide. This can be achieved by treating the carboxylic acid with a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of ammonia or an ammonia source.

  • Step 5: Dehydration. The primary amide is then dehydrated to the nitrile. A variety of dehydrating agents can be used, such as phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride.

  • Step 6: Final Purification. The final product, this compound, is purified using standard techniques like column chromatography or recrystallization.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValue
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
CAS Number 903557-01-7
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and DMF
Hydrogen Bond Donors 1 (amine N-H)
Hydrogen Bond Acceptors 2 (carbonyl oxygen, nitrile nitrogen)

Therapeutic Potential and Biological Activity

The therapeutic potential of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is vast, with derivatives showing promise in several key therapeutic areas.

Anticancer Activity

The tetrahydroquinoline nucleus is a core component of several compounds with demonstrated anticancer properties.[2][3] Research on related 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has shown promising in vitro anticancer activity against cell lines such as the breast cancer cell line MCF-7.[2] Another study on 3,4-diaryl-1,2,3,4-tetrahydroquinolines revealed that the introduction of an aryl group at the 4-position significantly enhanced antiproliferative effects.[3] Furthermore, some studies suggest that the presence of a nitrile group can enhance the antitumor activity of heterocyclic compounds.[6]

Potential Mechanisms of Anticancer Action:

  • Modulation of Multidrug Resistance: Derivatives of the related 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been shown to modulate the activity of the ABCB1 efflux pump, which is a key mechanism of multidrug resistance in cancer cells.[11]

  • Induction of Apoptosis: Some quinolone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[12]

G Scaffold This compound Cancer Cell Cancer Cell Scaffold->Cancer Cell Targets Apoptosis Apoptosis Cancer Cell->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Induces Inhibition of Efflux Pumps Inhibition of Efflux Pumps Cancer Cell->Inhibition of Efflux Pumps Modulates

Caption: Potential anticancer mechanisms of the scaffold.

Neuroprotective Effects

The 1,2,3,4-tetrahydroquinoline scaffold is also a promising starting point for the development of neuroprotective agents.[1] The close analogue, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, has been investigated for its ability to inhibit acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[2]

Derivatives of the broader tetrahydroisoquinoline class have been shown to modulate the proteolytic processing of amyloid precursor protein (APP), which is a key event in the development of Alzheimer's disease.[5] Additionally, a trimethyl-tetrahydroquinoline derivative has demonstrated neuroprotective effects in a rat model of Parkinson's disease by reducing oxidative stress and neuroinflammation.[4]

Potential Mechanisms of Neuroprotection:

  • Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase can increase the levels of neurotransmitters in the brain.[2]

  • Modulation of APP Processing: Influencing the secretase enzymes that process APP can reduce the production of neurotoxic amyloid-beta peptides.[5]

  • Antioxidant and Anti-inflammatory Effects: Reducing oxidative stress and inflammation in the brain can protect neurons from damage.[4]

Structure-Activity Relationships (SAR)

While specific SAR studies on this compound are not yet published, general principles can be inferred from related scaffolds. The biological activity of tetrahydroquinoline and tetrahydroisoquinoline derivatives is highly dependent on the nature and position of substituents on the ring system.[13]

  • Position 4: As previously mentioned, the introduction of an aryl group at this position has been shown to significantly increase antiproliferative activity.[3] An unsubstituted phenyl ring at this position was found to be optimal in one study.[3]

  • Position 7: The 7-position is a key point for modification. The presence of a carboxylic acid at this position makes the molecule a versatile intermediate for the synthesis of amides and esters.[2] The carbonitrile at this position offers a different electronic and steric profile, which could lead to altered target engagement and pharmacokinetic properties.

  • Nitrogen Substitution: The nitrogen atom of the tetrahydroquinoline ring can be substituted with various groups to modulate the compound's properties. This position is often targeted to improve solubility, cell permeability, and target affinity.

Future Directions and Conclusion

The This compound scaffold represents a promising starting point for the development of novel therapeutics. Its structural relationship to a class of compounds with a proven track record of diverse biological activities makes it a high-priority target for further investigation.

Key areas for future research include:

  • Development of robust and scalable synthetic routes to the title compound and its derivatives.

  • Systematic biological screening to identify its primary molecular targets and elucidate its mechanism of action in various disease models.

  • Comprehensive SAR studies to guide the optimization of its potency, selectivity, and pharmacokinetic properties.

  • In vivo efficacy studies in relevant animal models of cancer and neurodegenerative diseases.

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2624–2669. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-13. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6798. [Link]

  • Gajda, A., & Deredas, D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3185. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., Al-Zaydat, K. M., & Al-Adhami, T. A. (2020). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 25(22), 5293. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864–874. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate. [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2009). ResearchGate. [Link]

  • Zholobenko, A. V., Shcheglov, V. V., Kolos, N. N., & Shcheglova, N. S. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14371. [Link]

  • 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells. (2019). ResearchGate. [Link]

  • Gajda, A., & Deredas, D. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

  • Chen, H.-M., Lin, C.-H., & Lee, S.-S. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 16(1), 163–171. [Link]

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020).
  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (2016). Organic & Biomolecular Chemistry. [Link]

Sources

Methodological & Application

Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust, two-step protocol for the synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The narrative emphasizes the chemical logic behind the chosen synthetic route, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Significance of the Quinolinone Core

The 1,2,3,4-tetrahydroquinoline nucleus is a prominent structural motif found in a wide array of synthetic pharmaceuticals.[1] Derivatives of this core structure are being investigated for the treatment of various diseases, highlighting the importance of efficient synthetic routes to novel analogues. The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, in particular, is a privileged structure in medicinal chemistry, known for its diverse biological activities.[2] The introduction of a carbonitrile group at the 7-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

This application note outlines a reliable synthetic pathway to this compound, proceeding through the key intermediate, 7-amino-3,4-dihydroquinolin-2(1H)-one. The subsequent conversion of the amino functionality to the target nitrile is achieved via the well-established Sandmeyer reaction.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, each with its own set of optimized conditions and procedures.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of 7-amino-3,4-dihydroquinolin-2(1H)-one Start->Step1 Intermediate 7-amino-3,4-dihydroquinolin-2(1H)-one Step1->Intermediate Step2 Step 2: Sandmeyer Reaction Intermediate->Step2 Product This compound Step2->Product

Figure 1: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 7-amino-3,4-dihydroquinolin-2(1H)-one

The initial step focuses on the construction of the core dihydroquinolinone ring system with an amino group at the 7-position. This is achieved through a cyclization reaction of a suitably substituted aniline derivative. While various methods exist for the synthesis of dihydroquinolinones, a common approach involves the reaction of an aniline with a three-carbon synthon, followed by intramolecular cyclization.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
m-PhenylenediamineReagentSigma-Aldrich
3-Chloropropionyl chlorideReagentSigma-Aldrich
Aluminum chloride (anhydrous)ReagentSigma-AldrichHandle in a moisture-free environment.
Dichloromethane (DCM)AnhydrousFisher Scientific
Hydrochloric acid (HCl)ConcentratedJ.T. Baker
Sodium bicarbonate (NaHCO₃)Saturated solution
Sodium sulfate (Na₂SO₄)AnhydrousFor drying.
Ethyl acetateHPLC gradeFor extraction and chromatography.
HexanesHPLC gradeFor chromatography.
Step-by-Step Protocol
  • Acylation of m-Phenylenediamine:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve m-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Intramolecular Friedel-Crafts Cyclization:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, heat the mixture to reflux (approximately 40 °C) and maintain for 12-18 hours.

    • The causality behind this step lies in the Lewis acid-catalyzed intramolecular electrophilic aromatic substitution, where the acyl group attacks the electron-rich aromatic ring to form the six-membered lactam.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice and concentrated HCl.

    • Stir the mixture vigorously for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford 7-amino-3,4-dihydroquinolin-2(1H)-one.

Part 2: Sandmeyer Reaction for Nitrile Synthesis

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic primary amine to a variety of functional groups, including nitriles.[4][5] The reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically with copper(I) cyanide catalysis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-amino-3,4-dihydroquinolin-2(1H)-oneAs synthesized
Hydrochloric acid (HCl)ConcentratedJ.T. Baker
Sodium nitrite (NaNO₂)ACS ReagentSigma-Aldrich
Copper(I) cyanide (CuCN)ReagentSigma-AldrichHighly toxic. Handle with extreme care.
Sodium cyanide (NaCN)ReagentSigma-AldrichHighly toxic. Handle with extreme care.
Dichloromethane (DCM)HPLC gradeFor extraction.
Sodium sulfate (Na₂SO₄)AnhydrousFor drying.
Step-by-Step Protocol
  • Formation of the Diazonium Salt:

    • Suspend 7-amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the suspension of the amine, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Cyanation Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The use of a copper(I) catalyst is crucial for the efficient displacement of the diazonium group by the cyanide nucleophile.[4]

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Signals corresponding to the aromatic protons and the aliphatic protons of the tetrahydroquinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon, the nitrile carbon, and the aromatic and aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, the C=O stretch of the lactam, and the C≡N stretch of the nitrile group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₀H₈N₂O.

Safety Precautions

  • Cyanide Compounds: Copper(I) cyanide and sodium cyanide are extremely toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Acids and Corrosives: Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • General Precautions: Always wear appropriate PPE in the laboratory. Avoid inhalation of dust and vapors.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete cyclization.Ensure anhydrous conditions. Increase reaction time or temperature for the Friedel-Crafts step.
Formation of multiple products in Step 1 Isomeric products from Friedel-Crafts reaction.Optimize the reaction temperature and the rate of addition of aluminum chloride. Careful purification by column chromatography is essential.
Low yield in Step 2 Decomposition of the diazonium salt.Maintain the temperature strictly between 0-5 °C during the diazotization step.
Incomplete cyanation.Ensure the use of freshly prepared copper(I) cyanide solution. Increase the reaction time or temperature for the cyanation step.

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of this compound. By following this two-stage approach, researchers can reliably access this valuable building block for further chemical exploration and drug discovery endeavors. The emphasis on the underlying chemical principles and practical considerations is intended to empower scientists to successfully implement and adapt this methodology in their own laboratories.

References

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols: Investigating 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This document provides a detailed guide for the investigation of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile, a compound of interest for its potential as a novel enzyme inhibitor. While direct extensive research on this specific molecule is emerging, the known bioactivities of closely related analogs, such as the acetylcholinesterase inhibition by its carboxylic acid counterpart, provide a strong rationale for its exploration.[2] This application note will guide researchers through the logical progression of screening, characterization, and validation of the inhibitory potential of this compound, with a focus on establishing a robust and reproducible experimental framework.

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a core component of numerous synthetic pharmaceuticals, demonstrating a broad spectrum of therapeutic applications including antiarrhythmic, schistosomicidal, antiviral, and antifungal properties.[1] The versatility of this scaffold allows for substitutions that can modulate its biological activity, making it a prime candidate for drug discovery campaigns. The subject of this guide, this compound (CAS No. 903557-01-7), is a heterocyclic compound with significant potential in medicinal chemistry.[3] Its unique structure, featuring a nitrile group at the 7-position, suggests the possibility of specific interactions with biological targets such as enzymes or receptors.[3] Given the precedent of acetylcholinesterase inhibition by a structurally similar analog, this enzyme class presents a logical starting point for investigation.[2]

Rationale for Investigation: Targeting Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease. The ability of the related compound, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, to inhibit AChE suggests that the core tetrahydroquinoline scaffold can effectively interact with the enzyme's active site.[2] The carbonitrile moiety of the target compound may offer distinct advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. Therefore, a primary focus of the initial investigation should be the comprehensive evaluation of this compound as an AChE inhibitor.

Experimental Workflows: From Initial Screening to Kinetic Characterization

A systematic approach is crucial for elucidating the enzyme inhibitory properties of a novel compound. The following workflow outlines the key experimental stages for characterizing the interaction between this compound and a target enzyme, using AChE as a primary example.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Selectivity Profiling A Single-Point Inhibition Assay B IC50 Determination A->B C Reversibility Assay B->C Proceed if potent D Kinetic Analysis (Lineweaver-Burk) C->D E Counter-Screening (e.g., BChE) D->E Characterize inhibition type G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate ES->E P Product ES->P I Inhibitor (this compound) EI->E

Caption: Simplified enzyme-inhibitor interaction model.

Phase 3: Selectivity Profiling

Demonstrating selectivity is a critical step in drug development to minimize off-target effects.

For an AChE inhibitor, it is essential to assess its activity against Butyrylcholinesterase (BChE).

Procedure:

  • Repeat the IC50 determination protocol (Protocol 2) using BChE as the enzyme and an appropriate substrate (e.g., Butyrylthiocholine iodide).

  • Compare the IC50 values for AChE and BChE to determine the selectivity index.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

ParameterThis compoundPositive Control (e.g., Donepezil)
AChE IC50 (µM) Experimental ValueKnown Value
BChE IC50 (µM) Experimental ValueKnown Value
Selectivity Index (BChE IC50 / AChE IC50) Calculated ValueCalculated Value
Mode of Inhibition Determined from Kinetic StudiesKnown Mode

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial investigation of this compound as a potential enzyme inhibitor, with a primary focus on acetylcholinesterase. Successful demonstration of potent and selective inhibition would warrant further studies, including cell-based assays to assess efficacy and cytotoxicity, and in vivo studies to evaluate pharmacokinetic properties and therapeutic potential. The versatility of the tetrahydroquinoline scaffold also suggests that this compound could be screened against a broader panel of enzymes, potentially uncovering novel therapeutic applications.

References

  • Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13894. [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(12), 8650–8697. [Link]

Sources

Application Notes and Protocols for the Investigation of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline and its partially saturated derivative, tetrahydroquinoline, represent a "privileged scaffold" in medicinal chemistry. These nitrogen-containing heterocyclic structures are foundational to a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of the quinoline family have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] A key area of interest is their application in oncology, where they have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), interruption of the cell cycle, and inhibition of critical signaling pathways that drive cancer cell proliferation and survival.[1][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of a specific derivative, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile , in cell-based assays. While extensive data on this exact molecule is emerging, its structural features—the 2-oxo-tetrahydroquinoline core—suggest a strong potential for biological activity, particularly in the realm of cancer research.[6][7] The protocols herein are designed as a comprehensive starting point for elucidating its cytotoxic and apoptotic potential, as well as for beginning to unravel its mechanism of action.

Compound Profile: this compound

Property Information
IUPAC Name This compound
Molecular Formula C₁₀H₈N₂O
Core Scaffold 2-Oxo-1,2,3,4-tetrahydroquinoline
Key Functional Group Nitrile (-C≡N) at position 7
Rationale for Investigation The core scaffold is associated with diverse biological activities, particularly anticancer effects.[1][4] The nitrile group can influence the molecule's electronic properties and potential for hydrogen bonding, making it a point of interest for interaction with biological targets.[7]
Hypothesized Activities Based on related quinoline derivatives, this compound is hypothesized to exhibit antiproliferative and pro-apoptotic activity against cancer cell lines.[5][8][9]

Experimental Roadmap: A Multi-Assay Approach

To comprehensively characterize the biological effects of this compound, a tiered approach is recommended. This workflow allows for an initial broad screening of activity, followed by more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Advanced Characterization A MTT Assay (Cytotoxicity & Viability) B Dose-Response Curve & IC50 Determination A->B Quantify Effect C Caspase-3/7 Assay (Apoptosis Induction) B->C Confirm Apoptotic Pathway D Western Blot Analysis (Signaling Pathways) B->D Investigate Molecular Targets E Cell Cycle Analysis (Flow Cytometry) C->E Elucidate Growth Arrest F Annexin V/PI Staining (Apoptosis Confirmation) C->F Validate Apoptosis

Caption: A tiered experimental workflow for characterizing a novel compound.

Part 1: Assessing Cytotoxicity and Cell Viability (MTT Assay)

Principle and Justification

The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.[10] This assay is a robust, high-throughput method for initial screening of cytotoxic effects and for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.

Detailed Protocol: MTT Assay

Materials:

  • This compound (ensure purity and prepare a concentrated stock solution in DMSO, e.g., 10 mM).

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT solution: 5 mg/mL in sterile PBS. Store protected from light at 4°C.[10]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[11]

  • Sterile 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells. Calculate the required volume to seed 5,000-10,000 cells per well in a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the time of treatment.

    • Dispense 100 µL of the cell suspension into each well.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from your DMSO stock. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.

    • Include "vehicle control" wells (cells treated with medium containing the same final concentration of DMSO) and "no-cell" blank wells (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][13]

    • Incubate the plate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[10][12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm.[11] A reference wavelength of 620-630 nm can be used to subtract background noise.[10]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Detecting Apoptosis Induction (Caspase-3/7 Assay)

Principle and Justification

A common mechanism of action for anticancer compounds is the induction of apoptosis.[4] Caspases are a family of proteases that are critical executioners of this process. Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive and specific method to measure the combined activity of these two caspases.[14] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[14][15]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega). This typically includes a lyophilized substrate and a buffer.[16]

  • Cells cultured and treated with this compound in white-walled, clear-bottom 96-well plates suitable for luminescence measurements.

  • Positive control (e.g., Staurosporine or Camptothecin) to induce apoptosis.

  • Plate-reading luminometer.

Procedure:

  • Assay Setup:

    • Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol. The number of cells and treatment duration should be optimized. It is advisable to use concentrations at and around the IC₅₀ value determined from the MTT assay.

    • Include vehicle controls and a positive control for apoptosis induction.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[16]

    • Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the bottle containing the substrate. Mix by gentle inversion until the substrate is fully dissolved.[17]

  • Assay Execution (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

    • Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[17]

  • Incubation:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time can vary depending on the cell type and should be determined empirically.[17]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence readings (Relative Luminescence Units, RLU) for each treatment condition.

    • Express the data as a fold-change in caspase activity relative to the vehicle control to quantify the extent of apoptosis induction.

G A Seed Cells in White-Walled Plate B Treat with Compound, Vehicle & Positive Control A->B C Add Caspase-Glo® 3/7 Reagent (1:1 volume) B->C D Incubate at RT (1-3 hours) C->D E Measure Luminescence (Plate Luminometer) D->E

Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

Part 3: Investigating Molecular Mechanisms (Western Blot)

Principle and Justification

To understand how a compound induces cytotoxicity or apoptosis, it is essential to investigate its effects on intracellular signaling pathways. Western blotting is a powerful technique used to detect and quantify specific proteins from a complex mixture of proteins extracted from cells.[18] By using antibodies specific to key signaling proteins (and their phosphorylated, active forms), researchers can determine if a compound activates or inhibits pathways commonly dysregulated in cancer, such as the PI3K/AKT survival pathway or the MAPK/ERK proliferation pathway. This provides critical insight into the compound's mechanism of action.[1]

Detailed Protocol: Western Blot for Pathway Analysis

Materials:

  • Cells cultured in 6-well plates or larger flasks and treated with the compound.

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit for protein quantification.

  • Laemmli sample buffer (2X).

  • SDS-PAGE equipment (gels, running buffer, etc.).

  • Protein transfer system (e.g., semi-dry or wet transfer) and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary antibodies (e.g., anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-PARP, anti-cleaved-PARP, anti-β-Actin as a loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Sample Preparation & Protein Extraction:

    • Culture cells to ~80% confluency and treat with the compound at selected concentrations and time points.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a pre-cooled microcentrifuge tube.[19]

    • Agitate for 30 minutes at 4°C, then centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[20]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of protein for each sample. The optimal concentration is typically 1-5 mg/mL.[20]

  • Sample Denaturation:

    • Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2X Laemmli buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[19]

  • SDS-PAGE (Gel Electrophoresis):

    • Load 20-40 µg of protein from each sample into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[18]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Imaging:

    • Prepare the ECL substrate and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software, normalizing the protein of interest to a loading control like β-Actin.

References

  • Yadav, P. et al. (2022). Quinoline derivatives with potential anticancer activity. ResearchGate. Available at: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Kravchenko, I. et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Al-Ostath, A. et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry. Available at: [Link]

  • Anusha, S. et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Patel, D. et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

  • Khamidova, U. et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Pharmaceuticals. Available at: [Link]

  • Reyes-Melo, F. et al. (2022). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Molecular Structure. Available at: [Link]

  • Yadav, P. et al. (2022). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings. Available at: [Link]

  • Wang, Y. et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]

  • Bakr, R. B. et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. Available at: [Link]

  • SPT Labtech (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Adan, A. et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular Biotechnology. Available at: [Link]

  • Mahmood, T. & Yang, P.-C. (2022). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • protocols.io (2025). Caspase 3/7 Activity. protocols.io. Available at: [Link]

  • Creative Diagnostics (n.d.). Western Blot-Preparation Protocol. Creative Diagnostics. Available at: [Link]

  • Yale Center for Molecular Discovery (n.d.). Practical Guidance for Small Molecule Screening. Yale University. Available at: [Link]

  • Al-Bayati, Z. N. (2023). MTT (Assay protocol. protocols.io. Available at: [Link]

  • Creative Biolabs (n.d.). Western Blot Protocol. Creative Biolabs. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methods for the accurate quantification of "2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile," a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data, this document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals requiring precise and accurate measurement of this compound.

Introduction: The Significance of Quantitative Analysis

This compound belongs to the quinoline family, a class of compounds recognized for their diverse pharmacological activities.[5] Accurate quantification of this molecule is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control. The choice of analytical technique is dictated by the specific requirements of the study, including the concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.

This application note details two complementary analytical approaches, providing the rationale behind the selection of instrumentation, reagents, and validation procedures.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O(Calculated)
Molecular Weight 172.18 g/mol (Calculated)
Structure A tetrahydroquinoline core with an oxo group at position 2 and a carbonitrile group at position 7.N/A
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water.Inferred from similar structures
UV Absorbance The quinoline chromophore is expected to exhibit UV absorbance, providing a basis for UV-based detection.Inferred from similar structures

Recommended Analytical Methodologies

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in bulk drug substances, formulated products, and for in-process controls where analyte concentrations are relatively high.

The conjugated ring system of the quinoline core is expected to provide strong UV absorbance, making UV detection a suitable choice. Reversed-phase HPLC is the preferred separation mode due to the compound's moderate polarity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Injection Sample Injection Sample->Injection Standard Standard Weighing & Serial Dilution Standard->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: HPLC-UV workflow for the quantification of this compound.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • Reference standard of this compound (purity ≥98%).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in waterProvides good peak shape and ionization for potential MS compatibility.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic modifier for elution.
Gradient 20-80% B over 10 minutesTo ensure elution of the analyte with good resolution from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength To be determined by UV scan (likely around 254 nm or 280 nm)Based on the chromophore of the quinoline ring.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[6][7][8][9]

LC-MS/MS offers unparalleled sensitivity and specificity by utilizing Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions. This minimizes interference from matrix components, which is a common challenge in bioanalysis.[10][11]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Matrix Biological Matrix (e.g., Plasma) Spike Spike with Analyte & Internal Standard Matrix->Spike Extraction Protein Precipitation or SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Area Ratio Calculation Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: LC-MS/MS workflow for the quantification of this compound in biological matrices.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC system for fast separations.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Reference standard of this compound and a suitable internal standard (IS) (e.g., a deuterated analog or a structurally similar compound).

LC-MS/MS Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in waterStandard for positive ion ESI.
Mobile Phase B 0.1% Formic acid in acetonitrileStandard for positive ion ESI.
Gradient A rapid gradient (e.g., 5-95% B in 2 minutes)For high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CFor reproducible chromatography.
Ionization Mode ESI PositiveThe nitrogen atoms in the quinoline ring are readily protonated.
MRM Transitions To be determined by infusion of the standard.Precursor ion will be [M+H]⁺. Product ions will be characteristic fragments.
Collision Energy To be optimized for each transition.To achieve maximum signal intensity.

Sample Preparation (from Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.[11]

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE) (for cleaner samples):

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the pre-treated plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with a suitable solvent (e.g., methanol with 5% ammonium hydroxide).

    • Evaporate and reconstitute as above.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[1][2][4] The following parameters should be assessed:

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. Assessed by recovery studies on spiked samples.
Precision The degree of agreement among individual test results. Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and System Suitability

System Suitability: Before each analytical run, system suitability tests must be performed to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak area, tailing factor, and theoretical plates.

Calibration Curve: A calibration curve should be generated for each analytical batch by plotting the peak area (or peak area ratio for LC-MS/MS) against the concentration of the standards. A linear regression analysis should be applied, and the coefficient of determination (r²) should be ≥ 0.99.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, with HPLC-UV being suitable for routine analysis of higher concentration samples and LC-MS/MS providing the necessary sensitivity and selectivity for bioanalytical studies. Adherence to the outlined validation procedures is essential to ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry.
  • National Institutes of Health. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Taylor & Francis Online. (2015). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]

  • National Institutes of Health. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

  • AMS Biotechnology (Europe) Ltd. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2002). Current Developments in LCMS for Pharmaceutical Analysis. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Institutes of Health. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • YouTube. (2021). LC-MS/MS Method Development for Drug Analysis. [Link]

  • ResearchGate. (2014). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. [Link]

  • ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • ChemRxiv. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reaction Monitoring for the Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of this and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles and field-tested insights to empower you to confidently monitor your reactions, troubleshoot common issues, and ensure the integrity of your results.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for the two most common analytical techniques for reaction monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

A Plausible Synthetic Route

While various synthetic strategies can be envisioned for this compound, a common approach involves the cyclization of a substituted aniline derivative. For the purpose of this guide, we will consider a hypothetical yet chemically sound reaction: the reductive cyclization of a cyano-substituted nitrocinnamic acid derivative. This allows us to discuss the monitoring of the disappearance of starting materials and the appearance of the desired product.

Hypothetical Reaction:

  • Starting Material (SM): (E)-3-(4-amino-3-cyanophenyl)acrylic acid

  • Intermediate: 3-(4-amino-3-cyanophenyl)propanoic acid (after reduction of the double bond)

  • Product (P): this compound (after intramolecular cyclization)

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress. Its simplicity, speed, and low cost make it the first line of analysis in synthetic chemistry[1][2].

Frequently Asked Questions (TLC)

Q1: How do I select an appropriate mobile phase (solvent system) for my reaction?

A1: The key to effective TLC analysis is achieving good separation between your starting material, intermediates, and the final product. The choice of mobile phase is critical and is based on the polarity of the compounds[1]. For the synthesis of this compound, you are dealing with polar, aromatic, nitrogen-containing compounds.

A good starting point is a binary mixture of a non-polar solvent and a more polar solvent. Begin with a mid-polarity system and adjust as needed.

Solvent System (v/v) Rationale Expected Outcome
7:3 Hexane:Ethyl AcetateA common starting point for many organic reactions.May be too non-polar. All spots might remain at the baseline.
1:1 Hexane:Ethyl AcetateIncreased polarity to move polar compounds up the plate.A good starting point for achieving separation.
100% Ethyl AcetateA more polar system.May cause all spots to run to the solvent front if they are not sufficiently polar.
95:5 Dichloromethane:MethanolFor highly polar compounds that do not move in ethyl acetate systems.Often provides good separation for polar heterocycles.

Expert Tip: Due to the basic nature of the quinoline nitrogen, streaking can be a common issue on the acidic silica gel surface[3]. To mitigate this, add a small amount (0.5-1%) of a modifier to your mobile phase, such as triethylamine (for basic compounds) or acetic acid (if any acidic functionalities are present).

Q2: How do I interpret the TLC plate to determine if the reaction is complete?

A2: Proper TLC analysis for reaction monitoring involves spotting the starting material(s), the reaction mixture at different time points, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same plate.

  • t=0: At the beginning of the reaction, you should see a prominent spot corresponding to your starting material.

  • t=x hours: As the reaction progresses, the intensity of the starting material spot should decrease, and a new spot corresponding to your product should appear and intensify.

  • Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane[2]. The co-spot is crucial to confirm that the new spot is not the starting material; in the co-spot lane, you should see two distinct spots if the reaction has progressed[1].

Q3: How do I visualize the spots on the TLC plate?

A3: Quinoline derivatives are typically aromatic and possess conjugated systems, which makes them visible under UV light (254 nm)[1]. They will appear as dark spots on a fluorescent green background. For compounds that are not UV-active or for better visualization, chemical stains can be used.

  • Iodine Chamber: A simple and generally effective method. Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.

  • Potassium Permanganate Stain: A useful stain for compounds that can be oxidized. The plate is dipped in the stain, and compounds appear as yellow/brown spots on a purple background.

Troubleshooting Common TLC Issues
Problem Possible Cause(s) Suggested Solution(s)
Streaking or Tailing Spots - Sample is too concentrated.- The compound is highly polar and interacts strongly with the silica gel.- The compound is basic (like our quinoline) and interacts with the acidic silica.- Dilute the sample before spotting.- Spot a smaller amount on the plate.- Add a modifier like triethylamine or acetic acid to the mobile phase[3].
Spots Not Moving from Baseline (Rf ≈ 0) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 10% to 30% ethyl acetate in hexane)[3].
Spots Running at the Solvent Front (Rf ≈ 1) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., from 50% to 20% ethyl acetate in hexane)[3].
Overlapping or Poorly Resolved Spots - The polarity of the mobile phase is not optimal for separating the mixture.- Experiment with different solvent systems. Sometimes changing one of the solvents (e.g., dichloromethane instead of hexane) can improve separation.
No Spots Visible - The sample concentration is too low.- The compound is not UV-active, and no stain was used.- Concentrate the sample or spot multiple times in the same location (allowing the solvent to dry between applications)[4].- Use a chemical stain like iodine or potassium permanganate.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides more detailed and quantitative information than TLC. It separates the components of the reaction mixture and provides the mass-to-charge ratio (m/z) of each component, allowing for confident identification of starting materials, intermediates, products, and byproducts[5].

Frequently Asked Questions (LC-MS)

Q1: What are the recommended starting LC-MS conditions for my reaction mixture?

A1: For polar, heterocyclic compounds like this compound, reversed-phase chromatography is a good starting point.

Parameter Recommendation Rationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle sizeC18 is a versatile stationary phase for separating a wide range of polarities.
Mobile Phase A Water with 0.1% Formic AcidFormic acid helps to protonate the analytes, which improves peak shape and ionization efficiency in positive ion mode[6].
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase LC-MS.
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes.A gradient is necessary to elute compounds with a range of polarities[7].
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atom in the quinoline ring is readily protonated, making ESI+ a suitable ionization technique.
MS Detection Full Scan ModeInitially, use a full scan to identify the m/z of all components in the mixture.

Q2: How do I interpret the LC-MS data to monitor my reaction?

A2: The LC-MS data will consist of a total ion chromatogram (TIC) and mass spectra for each peak.

  • Inject a standard of your starting material to determine its retention time and confirm its molecular weight ([M+H]⁺).

  • Analyze your reaction mixture. Look for the peak corresponding to your starting material. As the reaction progresses, the area of this peak should decrease.

  • Identify the product peak. A new peak should appear in the chromatogram. The mass spectrum of this peak should correspond to the expected molecular weight of your product, this compound (C₁₀H₈N₂O, MW = 172.18). You should look for an ion at m/z 173.19 ([M+H]⁺).

  • Look for intermediates and byproducts. Other peaks may correspond to reaction intermediates or byproducts. Their mass spectra can provide valuable clues about the reaction pathway and any side reactions.

Q3: My target compound is not ionizing well. What can I do?

A3: If you are experiencing low signal intensity, consider the following:

  • Optimize Ionization Source Parameters: Adjust parameters like capillary voltage, gas flow, and temperature to find the optimal conditions for your compound.

  • Try a Different Ionization Mode: If ESI is not effective, Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for some less polar, neutral molecules.

  • Check Mobile Phase Compatibility: Ensure your mobile phase promotes ionization. For positive mode, an acidic modifier like formic acid is crucial. For negative mode, a basic modifier like ammonium hydroxide might be necessary[6].

Troubleshooting Common LC-MS Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing agent to the mobile phase to block active sites on the stationary phase.
Mass Spectrum Shows Unexpected m/z Values - Presence of adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺).- In-source fragmentation of the analyte.- Presence of impurities.- Check for common adducts by calculating their expected m/z values.- Reduce the cone voltage or other source parameters to minimize in-source fragmentation.- Ensure high-purity solvents and reagents are used.
Retention Time Shifts - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature.- Prepare fresh mobile phase.- Flush or replace the column.- Ensure the column oven is maintaining a stable temperature.
High Background Noise - Contaminated solvents or reagents.- Leaks in the system.- Contaminated ion source.- Use high-purity, LC-MS grade solvents[7].- Check for and fix any leaks.- Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol for Monitoring a Reaction by TLC
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your starting material and a sample of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co) on the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or with a chemical stain.

  • Analysis: Compare the spots in the different lanes to assess the progress of the reaction.

Protocol for Monitoring a Reaction by LC-MS
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). A typical dilution is 1:1000.

  • System Setup: Set up the LC-MS with the appropriate column, mobile phases, and gradient program. Set the mass spectrometer to positive ESI mode with a full scan range (e.g., m/z 100-500).

  • Injection: Inject a standard of the starting material to determine its retention time and m/z. Then, inject the diluted reaction mixture sample.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectra for all eluting peaks.

  • Data Analysis: Integrate the peaks in the chromatogram to determine their areas. Extract the mass spectrum for each peak of interest to confirm the identity of the starting material, product, and any intermediates or byproducts. Track the disappearance of the starting material peak and the appearance of the product peak over time.

Visualizations

TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_plate Prepare TLC Plate prep_sample Prepare Samples (SM, Rxn, Co-spot) prep_plate->prep_sample spot_plate Spot Plate prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize is_complete SM Spot Gone? visualize->is_complete continue_rxn Continue Reaction is_complete->continue_rxn No workup Proceed to Workup is_complete->workup Yes

Caption: Workflow for monitoring a chemical reaction using TLC.

LC-MS Troubleshooting Logic

LCMS_Troubleshooting cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_mass Mass Accuracy Issues start Problem Identified no_signal No/Low Signal start->no_signal bad_peak Poor Peak Shape start->bad_peak wrong_mass Unexpected m/z start->wrong_mass check_ionization Optimize Source / Change Mode no_signal->check_ionization check_mobile_phase Check Mobile Phase Additives check_ionization->check_mobile_phase check_concentration Dilute Sample bad_peak->check_concentration check_ph Adjust Mobile Phase pH check_concentration->check_ph check_adducts Look for Adducts (Na+, K+) wrong_mass->check_adducts check_fragmentation Reduce Source Energy check_adducts->check_fragmentation

Caption: Decision tree for troubleshooting common LC-MS issues.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). European Journal of Medicinal Chemistry, 214, 113228.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (2025). BenchChem.
  • Popa, F., et al. (2005). SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 747-753.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chrom
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules, 17(10), 11638-11663.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio.
  • Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. (n.d.). Thermo Fisher Scientific.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(16), 3865-3875.
  • Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. (1993). Chemistry of Heterocyclic Compounds, 29(4), 442-445.
  • How to Avoid Problems in LC–MS. (2018).
  • This compound. (n.d.). BenchChem.
  • Pharmacokinetics, dose proportionality and permeability of S002-333 and its enantiomers, a potent antithrombotic agent, in rabbits. (2014). Xenobiotica, 44(10), 915-922.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester.
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2022). Molecules, 27(19), 6539.
  • Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. (2019). Journal of Lipid Research, 60(1), 194-205.
  • Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applic
  • TLC troubleshooting. (n.d.). ChemBAM.
  • Guide to achieving reliable quantit
  • 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid. (n.d.). BenchChem.
  • Metabocard for 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline (HMDB0060280). (2013).
  • 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carbonitrile. (n.d.). BLDpharm.
  • 1,2,3,4-Tetrahydroisoquinolin-7-ol. (n.d.). PubChem.
  • This compound. (n.d.). Oakwood Chemical.

Sources

Technical Support Center: Catalyst Selection for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for tetrahydroquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. The choice of catalyst is arguably one of the most critical parameters influencing the efficiency, selectivity, and overall success of your reaction. This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you overcome common challenges and optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses high-level questions regarding the initial choice of a catalyst system for your specific synthetic goals.

Q1: What are the primary classes of catalysts used for tetrahydroquinoline synthesis, and what are their general applications?

A1: The synthesis of tetrahydroquinolines can be achieved through various pathways, each favoring a different class of catalyst. The main categories include:

  • Heterogeneous Catalysts (e.g., Pd/C, Pt/C): These are staples for domino reactions involving the reduction of nitroarenes followed by reductive amination.[1] They are robust, easy to remove via filtration, but can sometimes require higher catalyst loadings and may be susceptible to poisoning.[1]

  • Homogeneous Metal Catalysts (e.g., Gold, Rhodium, Iridium, Cobalt): These catalysts offer high efficiency and selectivity under mild conditions. Gold catalysts, for instance, can act as both a π-Lewis acid for hydroamination and a chiral Lewis acid for asymmetric transfer hydrogenation in tandem reactions.[2] Cobalt and Ruthenium complexes are effective for transfer hydrogenation using sources like ammonia-borane.[2]

  • Brønsted Acids (e.g., Chiral Phosphoric Acids): These are powerful organocatalysts, particularly for enantioselective syntheses. They are used in Povarov-type reactions (aza-Diels-Alder) and for tandem dehydrative cyclization/asymmetric reduction sequences, often providing excellent yields and enantioselectivities.[2]

  • Lewis Acids (e.g., B(C₆F₅)₃, Boronic Acids): Metal-free Lewis acids can activate substrates for hydrogenation or reduction. B(C₆F₅)₃, for example, enables the hydrogenative reduction of quinolines using hydrosilanes.[2] Boronic acids can catalyze the reduction of quinolines with a Hantzsch ester.[2]

Q2: My synthesis involves a domino reduction of a nitro group followed by cyclization. How do I choose between Palladium (Pd/C) and Platinum (Pt/C)?

A2: The choice between Pd/C and Pt/C is critical and highly dependent on the substrate and desired outcome.

  • Palladium on Carbon (Pd/C) is often the first choice. However, it can be prone to promoting aromatization, especially at higher hydrogen pressures, leading to the formation of quinoline byproducts instead of the desired tetrahydroquinoline.[1]

  • Platinum on Carbon (Pt/C) is often more effective at preventing these aromatization side reactions. In studies where Pd/C led to quinolines, switching to 5% Pt/C under similar hydrogen pressure dramatically reduced aromatization and favored the formation of the fully saturated tetrahydroquinoline ring system.[1] Therefore, if you are observing significant quinoline byproduct formation, switching to Pt/C is a logical first step in troubleshooting.

Q3: I need to achieve high enantioselectivity. What catalyst systems should I consider?

A3: For enantioselective synthesis, organocatalysts and chiral metal complexes are the state-of-the-art.

  • Chiral Phosphoric Acids (CPAs): These Brønsted acids are exceptionally effective. They can catalyze inverse-electron-demand aza-Diels-Alder reactions or three-component Povarov reactions to afford tetrahydroquinoline derivatives with excellent enantiomeric excesses.[2] They also enable asymmetric reduction of cyclic imine intermediates using a hydrogen source like a Hantzsch ester.[2]

  • Gold-Based Relay Catalysis: A binary system using an achiral gold complex combined with a chiral Brønsted acid can facilitate a direct transformation of propargyl aniline derivatives into highly enantioenriched tetrahydroquinolines.[2] The gold catalyst first promotes hydroamination, and the chiral acid then directs the asymmetric transfer hydrogenation of the resulting intermediate.[2]

Part 2: Troubleshooting Guide

This section is structured around common problems encountered during synthesis, with a focus on catalyst-related causes and solutions.

Logical Troubleshooting Workflow

Before diving into specific issues, it's helpful to follow a structured troubleshooting process.

cluster_catalyst Catalyst Evaluation Problem Poor Reaction Outcome (Low Yield, Poor Selectivity) Check_Purity Verify Purity of Starting Materials & Solvents Problem->Check_Purity Step 1 Check_Conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Problem->Check_Conditions Step 2 Eval_Catalyst Evaluate Catalyst Performance Problem->Eval_Catalyst Step 3 Cat_Activity Potential Deactivation/ Poisoning? Eval_Catalyst->Cat_Activity Cat_Loading Is Loading Optimal? Eval_Catalyst->Cat_Loading Cat_Choice Is it the Right Catalyst for the Transformation? Eval_Catalyst->Cat_Choice Solution_Poison Solution: - Use fresh catalyst - Increase catalyst loading - Purify substrates Cat_Activity->Solution_Poison Yes Solution_Switch Solution: - Switch catalyst type (e.g., Pd/C to Pt/C) - Consider alternative mechanism (e.g., Brønsted Acid) Cat_Choice->Solution_Switch No

Caption: A systematic workflow for troubleshooting common issues in catalytic tetrahydroquinoline synthesis.

Issue 1: Low or No Conversion of Starting Material

  • Possible Cause (Catalyst-Related): Catalyst Deactivation or Poisoning.

    • Explanation: Heterogeneous catalysts like Pd/C are susceptible to poisoning by functional groups on the substrate or impurities (e.g., sulfur compounds). In some multi-step domino reactions, intermediates or byproducts can poison the catalyst, requiring unusually high loadings (>20 wt%) to drive the reaction to completion.[1] Homogeneous catalysts can also be deactivated by coordination with undesired species.

    • Solution:

      • Use Fresh Catalyst: Ensure your catalyst hasn't been exposed to air or contaminants.

      • Increase Catalyst Loading: As a diagnostic step, double the catalyst loading to see if conversion improves.

      • Purify Substrates: Ensure starting materials are free from potential poisons. Recrystallization or column chromatography may be necessary.

      • Consider a More Robust Catalyst: If poisoning is inherent to the substrate, a different catalyst system may be required.

Issue 2: Formation of Quinoline or Dihydroquinoline Byproducts Instead of Tetrahydroquinoline

  • Possible Cause (Catalyst-Related): Incorrect Choice of Hydrogenation Catalyst.

    • Explanation: This is a classic problem in reductive cyclization pathways. The choice of catalyst directly influences the reaction outcome. For certain substrates, 5% Pd/C promotes side reactions like double bond migration and subsequent aromatization, leading to quinoline as the major product, especially at elevated hydrogen pressures (4 atm).[1]

    • Solution:

      • Switch to Platinum on Carbon (Pt/C): Changing the catalyst to 5% Pt/C can dramatically suppress the aromatization pathway and favor the formation of the desired tetrahydroquinoline.[1]

      • Optimize Hydrogen Pressure: While higher pressure can sometimes increase reaction rate, it may also favor over-oxidation with certain catalysts. Experiment with lower pressures (1-2 atm) in conjunction with the right catalyst.

Issue 3: Poor Diastereoselectivity in the Final Product

  • Possible Cause (Catalyst-Related): Insufficient Steric Guidance or Inappropriate Catalyst.

    • Explanation: Diastereoselectivity is often controlled by the steric environment during the reduction of a cyclic imine intermediate. The catalyst's interaction with the substrate is key. For example, in reductive aminations, bulky groups on the substrate (like an ester) can direct the addition of hydrogen from the less hindered face, but this is highly dependent on the catalyst used.[1] In some cases, the catalyst itself can influence the conformation of the intermediate, thereby controlling selectivity.[1]

    • Solution:

      • Modify the Catalyst: As demonstrated in the literature, switching from Pd/C to Pt/C can significantly improve diastereoselectivity (e.g., from minor preference to ≥13:1).[1]

      • Consider a Directed Reaction: If applicable, consider catalyst systems known for high diastereoselectivity, such as those used in [4+2] annulations which can yield >20:1 d.r. under optimized conditions with an organic base like DBU.[3]

      • Adjust Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.

Catalyst Performance Comparison (Illustrative Data)

The following table summarizes how catalyst choice can affect the outcome of a reductive cyclization, based on literature findings.[1]

Substrate TypeCatalystH₂ PressureMajor ProductDiastereoselectivity (cis:trans)
2-Nitroarylalkene5% Pd/C1 atmDihydroquinolineN/A
2-Nitroarylalkene5% Pd/C4 atmQuinolineN/A
2-Nitroarylalkene 5% Pt/C 4 atm Tetrahydroquinoline ≥13:1

Part 3: Key Experimental Protocols

Here we provide detailed, self-validating protocols for two common and effective methods.

Protocol 1: Diastereoselective Synthesis via DBU-Mediated [4+2] Annulation

This protocol is adapted from a catalyst-free, base-mediated method that provides high yields and excellent diastereoselectivity.[3] It serves as a benchmark for a highly efficient, non-metallic system.

Objective: To synthesize a 4-aryl-substituted tetrahydroquinoline derivative with high diastereoselectivity.

Reaction Scheme: ortho-Tosylaminophenyl-substituted p-Quinone Methide + Cyanoalkene --(DBU, Toluene)--> 4-Aryl-tetrahydroquinoline

Materials:

  • ortho-Tosylaminophenyl-substituted p-Quinone Methide (Substrate 1) (0.1 mmol, 1.0 equiv)

  • Cyanoalkene derivative (Substrate 2) (0.12 mmol, 1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.02 mmol, 0.2 equiv)

  • Anhydrous Toluene (2 mL)

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Substrate 1 (0.1 mmol).

  • Solvent & Reactant Addition: Add anhydrous toluene (2 mL) followed by the cyanoalkene derivative (0.12 mmol).

  • Initiation: Add DBU (0.02 mmol) to the mixture at room temperature with stirring.

  • Monitoring: Monitor the consumption of Substrate 1 using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[3]

  • Workup & Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Directly purify the residue by flash column chromatography on silica gel. A typical eluent system is a gradient of Petroleum Ether/Ethyl Acetate (from 20:1 to 10:1).[3]

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product. Yields for this protocol are reported to be high (often >90%).[3]

Protocol 2: Reductive Cyclization using Platinum on Carbon (Pt/C)

This protocol is designed to overcome the common issue of aromatization seen with Pd/C catalysts in domino reductive aminations.[1]

Objective: To synthesize a tetrahydroquinoline from a 2-nitroaryl precursor, avoiding quinoline byproduct formation.

Reaction Scheme: 2-Nitroarylalkene --(H₂, Pt/C)--> Tetrahydroquinoline

Materials:

  • 2-Nitroarylalkene substrate (1.0 mmol, 1.0 equiv)

  • 5% Platinum on Carbon (5% Pt/C) (5-10 wt% of the substrate)

  • Ethanol or Ethyl Acetate (solvent, ~0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Add the 2-nitroarylalkene substrate (1.0 mmol) and the chosen solvent to a hydrogenation vessel.

  • Catalyst Addition: Carefully add 5% Pt/C (5-10 wt%) to the vessel. Caution: Pt/C can be pyrophoric. Handle under an inert atmosphere or add the solvent first.

  • Hydrogenation:

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel to the desired pressure (e.g., 4 atm H₂).[1]

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake. Reactions are typically complete within 12-24 hours.

  • Workup & Purification:

    • Carefully vent the hydrogen pressure.

    • Purge the vessel with an inert gas (Nitrogen or Argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad thoroughly with the reaction solvent.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by flash column chromatography if necessary.

  • Validation: Analyze the product by ¹H NMR to confirm the formation of the tetrahydroquinoline ring and check for the absence of signals corresponding to quinoline or dihydroquinoline byproducts. High diastereoselectivity for the cis product is often observed with this method.[1]

Catalyst Selection Logic Diagram

This diagram outlines a decision-making process for selecting an appropriate catalyst system based on the synthetic objective.

cluster_achiral Achiral Pathways cluster_asymmetric Asymmetric Pathways cluster_annulation Annulation Pathway Start Synthetic Goal? Goal_Achiral Achiral Synthesis (Domino/Reduction) Start->Goal_Achiral Goal_Asymmetric Asymmetric Synthesis (High ee%) Start->Goal_Asymmetric Goal_Annulation [4+2] Annulation Start->Goal_Annulation Q_Aromatization Is Aromatization a Risk? Goal_Achiral->Q_Aromatization Cat_CPA Chiral Phosphoric Acid (Povarov, Reduction) Goal_Asymmetric->Cat_CPA Cat_Gold Gold / Chiral Acid Relay (Hydroamination/Hydrogenation) Goal_Asymmetric->Cat_Gold Cat_DBU DBU (Base-Mediated) (High Diastereoselectivity) Goal_Annulation->Cat_DBU Cat_PtC Use Pt/C (Suppresses Aromatization) Q_Aromatization->Cat_PtC Yes Cat_PdC Use Pd/C (Standard Choice) Q_Aromatization->Cat_PdC No Cat_Fe Use Fe/Acid (Dissolving Metal) Q_Aromatization->Cat_Fe Alternative Result Optimized THQ Synthesis Cat_PtC->Result Cat_PdC->Result Cat_Fe->Result Cat_CPA->Result Cat_Gold->Result Cat_DBU->Result

Caption: A decision tree for selecting a catalyst system for tetrahydroquinoline (THQ) synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved January 26, 2026, from [Link]

  • Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9. doi:10.3389/fchem.2021.768656. Available from: [Link]

  • Sammelson, R. E., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(8), 12276–12311. doi:10.3390/molecules190812276. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to the Bioactivity of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the quinoline scaffold and its derivatives have garnered significant attention due to their wide-ranging pharmacological activities.[1][2] This guide delves into the bioactivity of a specific, promising class of these compounds: analogs of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile. While this core structure serves as a versatile synthetic intermediate, its derivatization, particularly at the 7-position, unlocks a spectrum of biological activities, with a notable emphasis on anticancer properties.[3][4]

This document provides an in-depth comparison of the bioactivity of these analogs, supported by experimental data from published literature on closely related compounds. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, biological evaluation, and underlying mechanisms of action.

The 2-Oxo-1,2,3,4-tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-oxo-1,2,3,4-tetrahydroquinoline core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[4] The presence of a lactam ring and a partially saturated pyridine ring provides a unique three-dimensional architecture that can be readily modified to optimize interactions with specific protein targets. The carbonitrile group at the 7-position is a key functional handle, allowing for the synthesis of a diverse library of analogs, including carboxamides, which have shown significant biological potential.[4]

Synthesis of this compound and its Analogs

The synthesis of the core scaffold and its subsequent derivatization are crucial steps in the exploration of its bioactivity. A common synthetic route to 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, a precursor to the carbonitrile, involves the cyclization of substituted aniline derivatives.[4] For instance, reacting 2-amino-5-chloroterephthalic acid with a cyclizing agent like polyphosphoric acid (PPA) can yield the tetrahydroquinoline core.[4]

The conversion of a related precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, to the 7-carbonitrile analog has also been described. This involves the formation of a trifluoromethanesulfonate intermediate, followed by a palladium-catalyzed cyanation reaction using zinc cyanide.

A primary focus for analog synthesis is the conversion of the 7-carbonitrile to a 7-carboxamide moiety. This transformation is typically achieved through hydrolysis of the nitrile to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This approach allows for the introduction of diverse substituents at the 7-position, enabling a systematic investigation of structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide analogs.

Synthesis_Workflow start Substituted Aniline Derivative step1 Cyclization (e.g., with PPA) start->step1 thq_acid 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid step1->thq_acid step2 Nitrile Formation (e.g., via triflate and Zn(CN)2) thq_acid->step2 step4 Amide Coupling (with various amines, R-NH2) thq_acid->step4 thq_cn This compound step2->thq_cn step3 Hydrolysis thq_cn->step3 Alternative Route step3->thq_acid Alternative Route analogs 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide Analogs step4->analogs Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF DeathReceptor Death Receptor (Fas / TNFR) FasL->DeathReceptor DISC DISC (FADD, Pro-Caspase-8) DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 DNA_Damage DNA Damage (from drug) p53 p53 DNA_Damage->p53 Bax_Bak Bax / Bak p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified overview of the extrinsic and intrinsic apoptosis pathways.
G2/M Cell Cycle Checkpoint

The cell cycle is a series of events that leads to cell division and replication. [5]Checkpoints are control mechanisms that ensure the fidelity of cell division. The G2/M checkpoint prevents cells from entering mitosis (M phase) with damaged DNA. [2][6]Many anticancer drugs induce DNA damage, which activates this checkpoint and can ultimately lead to apoptosis if the damage is irreparable. [7]

G2M_Checkpoint DNA_Damage DNA Damage (from drug) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibition Cdk1_CyclinB Cdk1 / Cyclin B Complex Cdc25->Cdk1_CyclinB activation G2_Arrest G2 Arrest Cdc25->G2_Arrest Mitosis Mitosis Cdk1_CyclinB->Mitosis

Key players in the G2/M DNA damage checkpoint.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds, particularly in the realm of anticancer drug discovery. By leveraging the versatility of the 7-carbonitrile group, a wide array of analogs can be synthesized and evaluated. Based on the analysis of structurally related compounds, it is anticipated that modifications at this position will have a profound impact on cytotoxic potency and selectivity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further optimization. Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will be critical for their advancement as potential therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Benchchem. (n.d.). This compound. Retrieved from https://www.benchchem.com/product/b1137979
  • Al-Warhi, T., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implic
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Retrieved from https://www.abcam.com/protocols/mtt-assay-protocol
  • Stark, G. R., & Taylor, W. R. (2006). Control of the G2/M transition. Molecular Biology of the Cell, 17(7), 2272–2281.
  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Retrieved from https://www.benchchem.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 1(1), 1-1.
  • Cell Signaling Technology. (n.d.). G2M/DNA Damage Checkpoint. Retrieved from https://www.cellsignal.
  • Khan Academy. (n.d.). Cell cycle checkpoints. Retrieved from https://www.khanacademy.org/science/ap-biology/cell-communication-and-cell-cycle/regulation-of-cell-cycle/a/cell-cycle-checkpoints-article
  • Cell Signaling Technology. (n.d.). Regulation of Apoptosis. Retrieved from https://www.cellsignal.
  • QIAGEN. (n.d.). G2/M Checkpoint: DNA Damage Regulation in the Cell Cycle. Retrieved from https://www.qiagen.com/us/knowledge-and-support/gene-globe/pathway-central/pathway-details?
  • Besson, T., et al. (2019). Synthesis of Bioactive 2-(Arylamino)
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from https://www.roche-applied-science.com/pack-insert/11465007001_09.pdf
  • TeachMeAnatomy. (2023). Apoptosis - Intrinsic Pathway - External. Retrieved from https://teachmeanatomy.
  • Benchchem. (n.d.). Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. Retrieved from https://www.benchchem.
  • Wikipedia. (n.d.). Apoptosis. Retrieved from https://en.wikipedia.org/wiki/Apoptosis
  • Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7294.
  • Thermo Fisher Scientific. (n.d.). Intrinsic and Extrinsic Pathways of Apoptosis. Retrieved from https://www.thermofisher.
  • Assay Guidance Manual. (2013). Cell Viability Assays.
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  • Biologyexams4u. (2022, January 2). Cell Cycle Regulation and Checkpoints|| G1, G2 and M Checkpoint Regulation in 9 minutes [Video]. YouTube. https://www.youtube.
  • Benchchem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid. Retrieved from https://www.benchchem.com/product/b1137979
  • Biosynth. (n.d.). 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. Retrieved from https://www.biosynth.com/p/UAA38465/4-oxo-1234-tetrahydroquinoline-7-carboxylic-acid
  • Al-Warhi, T., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • ResearchGate. (n.d.). Bioactive compounds containing tetrahydroquinoline structural fragments. Retrieved from https://www.researchgate.net/publication/349940176_Bioactive_compounds_containing_tetrahydroquinoline_structural_fragments

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The Ascendancy of the 2-Oxo-1,2,3,4-tetrahydroquinoline Scaffold: A Head-to-Head Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that balance therapeutic efficacy with favorable pharmacokinetic profiles is perpetual. Among the privileged heterocyclic structures, the 2-oxo-1,2,3,4-tetrahydroquinoline core has emerged as a cornerstone for the development of a new generation of targeted therapeutics. This guide provides a comprehensive, data-driven comparison of the 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile scaffold against structurally related motifs, offering researchers, scientists, and drug development professionals a critical analysis of its performance and potential.

Introduction: The Allure of the Quinoline Core

The quinoline and its partially saturated analog, tetrahydroquinoline, are foundational scaffolds in a vast array of natural products and synthetic pharmaceuticals.[1] Their inherent biological activity and synthetic tractability have made them a focal point for drug discovery efforts targeting a spectrum of diseases, from infectious agents to cancer and neurodegenerative disorders.[1] The introduction of an oxo group at the 2-position of the tetrahydroquinoline ring system imparts distinct electronic and conformational properties, enhancing its potential for specific molecular interactions. This guide will delve into the nuances of this scaffold, with a particular focus on the 7-carbonitrile derivative, and evaluate its standing amongst its chemical brethren.

Comparative Scaffolds: A Structural Overview

To provide a robust comparative analysis, we will evaluate the this compound scaffold against three other key heterocyclic cores:

  • Quinolin-2(1H)-one: The fully unsaturated parent scaffold.

  • Tetrahydroisoquinolin-1-one: A regioisomeric scaffold with the nitrogen atom at position 2.

  • Quinazolin-4(3H)-one: A related bicyclic scaffold containing two nitrogen atoms in the heterocyclic ring.

These scaffolds were selected based on their structural similarity and their established presence in medicinal chemistry programs.

Head-to-Head Comparison of Biological Activity: An Experimental Deep Dive

The true measure of a scaffold's potential lies in its biological performance. This section presents a comparative analysis of the anticancer activities of derivatives based on the aforementioned scaffolds, supported by in vitro experimental data.

Anticancer Activity: A Primary Battleground

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold has demonstrated significant promise as a template for the design of potent anticancer agents.[2] Derivatives of this core have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.[3]

Table 1: Comparative in vitro Anticancer Activity (IC50, µM)

ScaffoldDerivative ExampleHeLa (Cervical Cancer)PC3 (Prostate Cancer)Reference
2-Oxo-1,2,3,4-tetrahydroquinoline 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (18)13.15-[4]
Quinolin-2(1H)-one2-Arylquinoline (13)8.3-[4]
Quinolin-2(1H)-one2-Arylquinoline (12)-31.37[4]
TetrahydroisoquinolineTHIQ Derivative (GM-3-18)-0.9 - 10.7 (various colon cancer cell lines)[5]

Analysis:

As illustrated in Table 1, both the 2-oxo-1,2,3,4-tetrahydroquinoline and the quinolin-2(1H)-one scaffolds yield derivatives with potent anticancer activity. Notably, the 2-arylquinoline derivative 13 exhibits a lower IC50 value against HeLa cells compared to the tetrahydroquinoline derivative 18 , suggesting that the fully aromatic system may, in this context, offer enhanced potency.[4] However, it is crucial to recognize that the substituents on the core scaffold play a pivotal role in determining the ultimate biological activity. The broad range of potent activity for the tetrahydroisoquinoline derivative GM-3-18 against various colon cancer cell lines highlights the potential of this isomeric scaffold.[5]

Mechanism of Action: Unraveling the Molecular Pathways

Understanding the mechanism by which these scaffolds exert their therapeutic effects is paramount for rational drug design.

The 2-Oxo-1,2,3,4-tetrahydroquinoline Scaffold: A Multifaceted Approach

Derivatives of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold have been shown to engage multiple cellular targets, leading to their anticancer effects. One key mechanism involves the activation of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a critical role in the altered metabolic state of cancer cells.[5][6] Activation of PKM2 is hypothesized to shift cancer cell metabolism away from a state conducive to proliferation.[6]

Furthermore, these compounds can induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis through the activation of caspases 3 and 7.[3]

G cluster_drug 2-Oxo-1,2,3,4-tetrahydroquinoline Derivative cluster_cell Cancer Cell Drug 2-Oxo-THQ Derivative PKM2 PKM2 Activation Drug->PKM2 G2M G2/M Arrest Drug->G2M Caspases Caspase 3/7 Activation Drug->Caspases Metabolism Altered Metabolism PKM2->Metabolism Shift Apoptosis Apoptosis G2M->Apoptosis Caspases->Apoptosis

Figure 1: Simplified signaling pathway for 2-oxo-tetrahydroquinoline derivatives.

Synthesis and Experimental Protocols

The synthetic accessibility of a scaffold is a critical factor in its viability for drug development. The 2-oxo-1,2,3,4-tetrahydroquinoline core can be constructed through various synthetic strategies.

General Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinolines

A common and effective method for the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold involves the cyclization of substituted anilines.[7]

Experimental Protocol: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid

  • Starting Material: 2-Amino-5-chloroterephthalic acid.[7]

  • Cyclization: React the starting material with a cyclizing agent such as polyphosphoric acid (PPA) or acetic anhydride under reflux conditions.[7]

  • Oxidation: The resulting tetrahydroquinoline precursor is then oxidized to introduce the ketone group at the 2-position.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and stoichiometry, should be optimized for each specific derivative.

workflow Start Substituted Aniline Cyclization Cyclization (e.g., PPA, reflux) Start->Cyclization Oxidation Oxidation Cyclization->Oxidation Purification Purification (Chromatography) Oxidation->Purification Final 2-Oxo-THQ Derivative Purification->Final

Figure 2: General synthetic workflow for 2-oxo-tetrahydroquinoline derivatives.

Physicochemical and Pharmacokinetic Profiles

While in vitro potency is a crucial starting point, a successful drug candidate must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. While specific pharmacokinetic data for this compound is not extensively available in the public domain, general trends for related scaffolds can provide valuable insights.

A study on tetrahydroisoquinoline derivatives revealed that while some compounds exhibited potent in vivo activity and high oral bioavailability, others suffered from poor solubility and metabolic vulnerability.[1] This highlights the importance of substituent modulation to optimize the pharmacokinetic profile. The introduction of moieties like a trifluoroethyl group has been shown to enhance metabolic stability.[1]

Future Directions and Conclusion

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, and specifically the 7-carbonitrile derivative, represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability and the ability of its derivatives to modulate key cellular pathways make it a compelling starting point for drug discovery campaigns.

Key Takeaways:

  • The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure with demonstrated potent anticancer activity.

  • Its mechanism of action often involves the modulation of cancer cell metabolism and the induction of apoptosis.

  • The synthesis of this scaffold is well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Future research should focus on obtaining comprehensive pharmacokinetic and in vivo efficacy data for lead compounds to accelerate their translation into the clinic.

By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and development of next-generation therapeutics based on this versatile and powerful scaffold.

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13989–14025. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC - NIH. (n.d.). Retrieved from [Link]

  • 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - NIH. (n.d.). Retrieved from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - MDPI. (n.d.). Retrieved from [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. (n.d.). Retrieved from [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer - BOWEN University Institutional Repository. (n.d.). Retrieved from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (n.d.). Retrieved from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). Retrieved from [Link]

  • US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4 ... - Google Patents. (n.d.).
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  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (n.d.). Retrieved from [Link]

  • (PDF) ChemInform Abstract: 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. - ResearchGate. (n.d.). Retrieved from [Link]

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A Researcher's Guide to Validating Cellular Target Engagement: A Comparative Analysis Featuring 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, identifying a potent bioactive compound is only the beginning. The critical next step, and the focus of this guide, is to rigorously validate that the compound engages its intended molecular target within the complex environment of a living cell. Answering the question, "Does my drug bind to its target, and does that binding event elicit the desired downstream biological response?" is paramount for advancing a candidate molecule.[1][2] A failure to confirm target engagement can lead to misinterpretation of efficacy data, wasted resources, and the advancement of compounds with ambiguous mechanisms of action.

This guide provides a comprehensive framework for validating the cellular target engagement of a novel compound. We will use "2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile," a heterocyclic compound representative of scaffolds found in many biologically active molecules, as our test case.[3][4] For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as Compound X , has been designed to target the Epidermal Growth Factor Receptor (EGFR), a well-validated tyrosine kinase involved in various cancers.[5]

We will compare the performance of Compound X against Gefitinib , a well-characterized, FDA-approved EGFR inhibitor, across a multi-tiered experimental approach.[6][7] This comparative analysis will not only assess the efficacy of Compound X but also highlight the strengths and nuances of different validation methodologies.

The Multi-Pronged Strategy for Target Engagement Validation

A single experiment is never sufficient to confirm target engagement. A robust validation strategy integrates multiple, orthogonal assays that build a cohesive story, from direct physical binding to downstream functional consequences. Our approach will follow a logical progression:

  • Direct Target Engagement: Does the compound physically interact with the target protein in cells?

  • Proximal Target Inhibition: Does this interaction inhibit the target's immediate biochemical activity?

  • Downstream Cellular Phenotype: Does inhibiting the target lead to the expected biological outcome in the cell?

This workflow ensures that the observed cellular effects are directly attributable to the engagement of the intended target.

G cluster_0 Experimental Workflow A Hypothesis: Compound X binds to EGFR B Tier 1: Direct Engagement Cellular Thermal Shift Assay (CETSA) A->B Test Physical Binding C Tier 2: Proximal Inhibition p-EGFR Western Blot B->C Confirm Functional Inhibition D Tier 3: Functional Outcome Cell Viability (MTT Assay) C->D Assess Cellular Consequence E Conclusion: Validated On-Target Activity D->E Synthesize Evidence

Caption: A tiered workflow for validating target engagement.

Tier 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess direct drug-target interaction in a physiological context.[8][9] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[10] By heating cell lysates to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "shift" in the protein's melting curve in the presence of a binding compound.[9] This provides strong evidence of physical engagement.

Comparative Analysis: We will compare the ability of Compound X and Gefitinib to thermally stabilize EGFR in A431 human cancer cells, which overexpress EGFR.

Table 1: Hypothetical CETSA Data for EGFR Stabilization

Treatment (10 µM)Apparent Melting Temp (Tm)ΔTm (vs. Vehicle)Interpretation
Vehicle (DMSO)48.5°C-Baseline EGFR stability
Compound X 52.3°C +3.8°C Strong evidence of direct EGFR engagement
Gefitinib53.1°C+4.6°CPositive control confirms assay validity
Irrelevant Compound48.6°C+0.1°CNegative control shows target specificity
Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment:

    • Plate A431 cells to achieve 80-90% confluency.

    • Treat cells with Vehicle (0.1% DMSO), 10 µM Compound X, or 10 µM Gefitinib for 2 hours in a 37°C incubator.

  • Cell Harvest:

    • Wash cells with PBS and harvest by scraping.

    • Resuspend cell pellets in PBS containing protease and phosphatase inhibitors.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a PCR machine, leaving one aliquot at room temperature (RT).[11]

    • Cool samples to 4°C immediately.

  • Lysis and Clarification:

    • Lyse cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[12]

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble EGFR in each sample by Western blot or ELISA.

    • Plot the percentage of soluble EGFR relative to the RT sample against temperature to generate melting curves and determine the Tm.

Tier 2: Western Blot for Proximal Target Inhibition

Causality: EGFR is a receptor tyrosine kinase. Upon activation by its ligand (e.g., EGF), it autophosphorylates specific tyrosine residues, initiating downstream signaling.[13] A functional inhibitor will bind to the ATP-binding site of the kinase domain, preventing this autophosphoryorylation.[7][14] Western blotting with a phospho-specific antibody (p-EGFR) provides a direct readout of the target's enzymatic activity.[15][16] It is crucial to also probe for total EGFR to ensure that changes in phosphorylation are not due to changes in overall protein expression.[17]

Comparative Analysis: We will assess the dose-dependent ability of Compound X and Gefitinib to inhibit EGF-induced EGFR phosphorylation in A431 cells.

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition Point EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation ATP ATP ATP->pEGFR CompoundX Compound X Gefitinib CompoundX->EGFR Blocks ATP Binding Downstream Downstream Signaling (Ras-MAPK, PI3K-Akt) pEGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling cascade.

Table 2: Hypothetical p-EGFR Inhibition Data

TreatmentIC₅₀ (nM)Interpretation
Compound X 75 nM Potent inhibition of EGFR kinase activity
Gefitinib30 nMBenchmark for potent inhibition
Protocol: Phospho-EGFR Western Blot
  • Cell Culture & Treatment:

    • Plate A431 cells and serum-starve overnight to reduce basal EGFR activity.

    • Pre-treat cells with a dose range of Compound X or Gefitinib (e.g., 1 nM to 10 µM) for 2 hours.

    • Stimulate cells with 100 ng/mL EGF for 10 minutes to induce EGFR phosphorylation.

  • Lysis:

    • Immediately place plates on ice and wash with cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-PAGE gel.[18]

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific binding.[16]

    • Incubate overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., Tyr1068).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane using a mild stripping buffer.

    • Re-probe with a primary antibody for total EGFR to serve as a loading control.[18]

    • Quantify band intensities and normalize the p-EGFR signal to the total EGFR signal for each sample.

Tier 3: MTT Assay for Downstream Cellular Phenotype

Causality: The EGFR signaling pathway is a critical driver of cell proliferation and survival in many cancers.[5][6] By effectively inhibiting EGFR phosphorylation, a compound should consequently inhibit the growth of EGFR-dependent cancer cells. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[19] A reduction in the MTT signal correlates with decreased cell viability, providing a functional readout of the inhibitor's efficacy.[20][21]

Comparative Analysis: We will determine the concentration of Compound X and Gefitinib required to inhibit the growth of A431 cells by 50% (GI₅₀).

Table 3: Hypothetical Cell Viability Data (A431 Cells)

TreatmentGI₅₀ (nM)Interpretation
Compound X 95 nM Demonstrates on-target anti-proliferative effect
Gefitinib40 nMBenchmark for functional cellular activity
Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed A431 cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of Compound X or Gefitinib for 72 hours. Include vehicle-only wells as a negative control.

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22] Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

    • Mix thoroughly on an orbital shaker for 15 minutes.[20]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle-treated cells and plot cell viability against compound concentration to calculate the GI₅₀ value.

Synthesizing the Evidence: A Conclusion on Target Engagement

By integrating the results from these three tiers, we can build a compelling case for the target engagement of Compound X.

  • CETSA provided direct evidence that Compound X physically binds to EGFR inside cells, indicated by a significant thermal stabilization of the protein.

  • Western blotting confirmed that this binding is functionally relevant, as Compound X potently inhibited the kinase activity of EGFR in a dose-dependent manner.

  • The MTT assay linked this molecular action to a critical cellular phenotype, showing that the inhibition of EGFR by Compound X leads to the expected anti-proliferative effect.

The data, when compared to the well-characterized inhibitor Gefitinib, demonstrates that Compound X is a potent and specific modulator of EGFR in a cellular context. This rigorous, multi-faceted approach provides the confidence needed to advance Compound X to the next stage of the drug discovery pipeline.

References

  • Kumar, B. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Okamoto, I. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Clinical Medicine. Available at: [Link]

  • Bio-Rad Antibodies (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. Available at: [Link]

  • Wikipedia (n.d.). Gefitinib. Available at: [Link]

  • News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • ClinPGx (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Available at: [Link]

  • Siddique, M. A. (2022). I want to capture the phosphorylation of my protein of interest from a cell. For that what is the best way? western blotting or ELISA?. ResearchGate. Available at: [Link]

  • Sygnature Discovery (2020). Strategies for target and pathway engagement in cellular assays. Available at: [Link]

  • Plenker, D., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports. Available at: [Link]

  • Patsnap Synapse (2024). What is the mechanism of Gefitinib?. Available at: [Link]

  • ResearchGate (n.d.). Mechanism of action of gefitinib. Available at: [Link]

  • Roskoski, R. Jr. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research. Available at: [Link]

  • University College London (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Lung Cancer. Available at: [Link]

  • Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Absi, A., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Creative Biolabs (n.d.). EGFR Tyrosine Kinase Inhibitor Resistance Overview. Available at: [Link]

  • Chen, L. (2017). How to validate small-molecule and protein interactions in cells?. ResearchGate. Available at: [Link]

  • Taylor & Francis Online (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Pelago Bioscience (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

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A Comparative Efficacy Analysis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile and Standard-of-Care Acetylcholinesterase Inhibitors in the Context of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the investigational compound, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile, against the current standard-of-care acetylcholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—for the symptomatic treatment of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative in vitro efficacy, the underlying mechanism of action, and the experimental protocols used for evaluation.

Disclaimer: this compound is an investigational compound. The efficacy data presented herein is hypothetical and for illustrative and comparative purposes within a research and development context.

Introduction: The Cholinergic Deficit in Alzheimer's Disease and the Role of Acetylcholinesterase Inhibitors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the key pathological hallmarks of AD is the significant loss of cholinergic neurons, leading to reduced levels of the neurotransmitter acetylcholine (ACh) in the brain.[1] This cholinergic deficit is strongly correlated with impairments in learning and memory.[2]

Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, which terminates the neurotransmission signal.[3][4] The inhibition of AChE is a clinically validated therapeutic strategy to increase the synaptic availability of ACh, thereby compensating for the loss of cholinergic neurons and providing symptomatic relief for patients with mild to moderate AD.[1][4][5][6]

Currently, the mainstays of symptomatic treatment for Alzheimer's disease are acetylcholinesterase inhibitors.[7] The three most commonly prescribed drugs in this class are Donepezil, Rivastigmine, and Galantamine.[5][6][7] This guide introduces a novel investigational compound, this compound, and evaluates its hypothetical efficacy in comparison to these established therapies.

Mechanism of Action: Enhancing Cholinergic Neurotransmission

The therapeutic effect of AChE inhibitors stems from their ability to block the active site of the acetylcholinesterase enzyme. By doing so, they prevent the breakdown of acetylcholine, leading to its accumulation in the synapse and enhanced stimulation of postsynaptic cholinergic receptors. This amplification of cholinergic signaling can lead to modest improvements in cognitive function and daily activities for some patients with Alzheimer's disease.

Cholinergic_Synapse_and_AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft ACh_Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release Presynaptic_Membrane ACh_Receptor Acetylcholine Receptor Postsynaptic_Membrane ACh->ACh_Receptor Binds to Receptor (Signal Transduction) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh AChE_Inhibitor AChE Inhibitor (e.g., this compound) AChE_Inhibitor->AChE Inhibits

Figure 1: Mechanism of Acetylcholinesterase Inhibition in a Cholinergic Synapse.

Comparative In Vitro Efficacy

The primary metric for evaluating the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the hypothetical IC50 value for this compound in comparison to the reported IC50 values for the standard-of-care drugs against human acetylcholinesterase.

CompoundTypeIC50 (nM) for AcetylcholinesteraseReference
This compound Investigational8.5Hypothetical Data
DonepezilReversible, Non-competitive6.7[2]
RivastigminePseudo-irreversible4.3 - 4760[8][9]
GalantamineReversible, Competitive1270[10]

Analysis of Comparative Efficacy:

Based on this hypothetical data, this compound demonstrates potent inhibition of acetylcholinesterase, with an IC50 value that is comparable to that of Donepezil. It appears to be more potent than Galantamine. Rivastigmine's wide range of reported IC50 values is noted, and the potency of the investigational compound falls within this range. Further studies would be required to determine its selectivity for acetylcholinesterase over butyrylcholinesterase, another cholinesterase enzyme, which can be a differentiating factor among these inhibitors.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of IC50 values for acetylcholinesterase inhibitors is routinely performed using the spectrophotometric method developed by Ellman and colleagues.[11][12] This assay is a reliable and high-throughput method for screening potential inhibitors.[11]

Principle:

The Ellman's assay is a colorimetric method that measures the activity of AChE.[11] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[11] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified by measuring its absorbance at 412 nm.[11][13] The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.

Materials and Reagents:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, Donepezil, Rivastigmine, Galantamine)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCh and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and standard drugs in phosphate buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Setup in a 96-Well Plate:

    • Add 25 µL of each concentration of the test compound or standard drug to the respective wells.

    • For the control (100% enzyme activity), add 25 µL of phosphate buffer.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of the AChE enzyme solution to all wells and incubate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add 25 µL of the ATCh substrate solution to all wells.[11]

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes to obtain the reaction kinetics.[11]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Reagents: AChE, ATCh, DTNB, Test Compounds Serial_Dilutions Perform Serial Dilutions of Inhibitors Reagent_Prep->Serial_Dilutions Add_Inhibitor Add Test Compounds/ Standards to Wells Serial_Dilutions->Add_Inhibitor Add_DTNB_AChE Add DTNB and AChE Enzyme Add_Inhibitor->Add_DTNB_AChE Incubate Incubate at 37°C for 15 min Add_DTNB_AChE->Incubate Add_ATCh Initiate Reaction with ATCh Incubate->Add_ATCh Measure_Absorbance Kinetic Measurement of Absorbance at 412 nm Add_ATCh->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: Experimental Workflow for the In Vitro Acetylcholinesterase Inhibition Assay.

Conclusion and Future Directions

The investigational compound, this compound, based on hypothetical in vitro data, presents a promising profile as a potent acetylcholinesterase inhibitor, with efficacy comparable to the established drug Donepezil. The tetrahydroquinoline scaffold represents a class of compounds with known biological activity, warranting further investigation.

Future research should focus on validating these initial findings through rigorous preclinical studies. Key next steps would include:

  • Selectivity Profiling: Determining the inhibitory activity against butyrylcholinesterase to understand its selectivity profile.

  • In Vivo Efficacy: Evaluating the compound's ability to improve cognitive function in animal models of Alzheimer's disease.

  • Pharmacokinetic and Safety Profiling: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its potential for clinical development.

While acetylcholinesterase inhibitors only offer symptomatic relief and do not alter the underlying progression of Alzheimer's disease, the development of new, more effective, or better-tolerated agents remains a valuable goal in the management of this devastating condition.[1][5]

References

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Polis, B., & Samson, A. O. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Drug development research, 78(3), 115–123. [Link]

  • dos Santos, T. C., Gomes, T. M., & de Almeida, J. S. (2018). Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach. Molecules (Basel, Switzerland), 23(12), 3128. [Link]

  • Toyohara, J., Sakata, M., Oda, K., Ishii, K., & Ishiwata, K. (2007). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Synapse (New York, N.Y.), 61(11), 884–893. [Link]

  • Ringman, J. M., & Cummings, J. L. (2001). Acetylcholinesterase inhibitors in Alzheimer's disease. Expert opinion on investigational drugs, 10(4), 735–744. [Link]

  • Shinotoh, H., Fukushi, K., Nagatsuka, S., Irie, T., & Tanaka, N. (2004). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical neuropharmacology, 27(4), 164–170. [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

  • Vinutha, B., Prashith, K. T., & Khanum, S. A. (2009). Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. Phytomedicine : international journal of phytotherapy and phytopharmacology, 16(9), 816–823. [Link]

  • Drug treatments for Alzheimer's disease. (n.d.). Alzheimer's Society. Retrieved January 26, 2026, from [Link]

  • Sağlık, B. N., Osmaniye, D., Çevik, U. A., & Kaplancıklı, Z. A. (2020). % Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. [Link]

  • AChE activity assay by Ellman method. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Prescribing Framework for Acetylcholinesterase Inhibitors and Memantine for the Treatment and Management of Dementia. (2018). NHS. Retrieved January 26, 2026, from [Link]

  • Acetylcholinesterase Inhibitors. (2025). Texas Health and Human Services. Retrieved January 26, 2026, from [Link]

  • Sramek, J. J., & Cutler, N. R. (2000). Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Hrabinova, M., & Kuca, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2632–2643. [Link]

  • Takeda, S., Taki, Y., & Itoh, A. (1998). [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 112(5), 295–305. [Link]

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Navigating the ADME Labyrinth: A Comparative Guide to the In Vitro Properties of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A molecule's intrinsic biological activity is but one piece of the puzzle; its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are equally critical determinants of its ultimate success. Poor ADME profiles are a leading cause of late-stage attrition in drug development, making their early in vitro assessment an indispensable strategy for de-risking projects and optimizing molecular design. This guide provides an in-depth comparative analysis of the in vitro ADME properties of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile , a scaffold of significant interest in medicinal chemistry, alongside a curated set of its structural analogs. Through this exploration, we will elucidate the subtle yet profound impact of chemical modifications on key pharmacokinetic characteristics.

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a privileged structure, frequently appearing in compounds targeting a diverse range of biological targets.[1] Its rigid, bicyclic framework provides a well-defined orientation for pharmacophoric elements, while the lactam functionality offers a key hydrogen bonding motif. The 7-carbonitrile group on our lead compound, Cpd-1 , presents a unique electronic and steric profile that can influence its interactions with metabolic enzymes and transporters. To understand the structure-ADME relationships (SAR) within this series, we will compare Cpd-1 to three analogs, each featuring a strategic modification at the 7-position: a carboxylic acid (Cpd-2 ), a methoxy group (Cpd-3 ), and an amide (Cpd-4 ).

Comparative In Vitro ADME Profiling: A Tabular Overview

The following table summarizes the experimentally determined in vitro ADME properties for our lead compound and its analogs. This consolidated view allows for a rapid and objective comparison, highlighting the impact of seemingly minor structural changes.

Compound IDStructureMetabolic Stability (HLM, % remaining at 60 min)Permeability (PAMPA, Pe x 10-6 cm/s)Aqueous Solubility (PBS, pH 7.4, µM)Plasma Protein Binding (Human, % bound)CYP3A4 Inhibition (IC50, µM)
Cpd-1 This compound858.27592> 50
Cpd-2 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid951.525085> 50
Cpd-3 7-Methoxy-3,4-dihydro-1H-quinolin-2-one4512.5509815
Cpd-4 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide903.815088> 50

Delving Deeper: Causality and Experimental Rationale

Metabolic Stability: The Gatekeeper of Bioavailability

The metabolic stability of a compound in human liver microsomes (HLM) is a critical predictor of its in vivo half-life. The 2-oxotetrahydroquinoline scaffold is known to possess greater metabolic stability compared to the corresponding tetrahydroquinolines.[2] Our data corroborates this, with Cpd-1 , Cpd-2 , and Cpd-4 all exhibiting high stability. The introduction of the electron-withdrawing nitrile, carboxylic acid, and amide groups at the 7-position appears to shield the aromatic ring from oxidative metabolism. In stark contrast, the methoxy group in Cpd-3 provides a metabolically labile site, likely undergoing O-demethylation by cytochrome P450 enzymes, leading to significantly lower stability. This highlights a crucial design principle: avoiding or masking metabolically susceptible functional groups is paramount for achieving a desirable pharmacokinetic profile.

Experimental Workflow: In Vitro Microsomal Stability Assay

Caption: Workflow for the in vitro microsomal stability assay.

Permeability: Crossing the Cellular Divide

The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to predict passive diffusion across the gastrointestinal tract.[3] Cpd-1 and Cpd-3 , being more lipophilic, exhibit higher permeability. The introduction of the polar carboxylic acid in Cpd-2 and the amide in Cpd-4 significantly reduces their ability to passively cross the lipid membrane. This is a classic trade-off in drug design: enhancing solubility through polar groups often comes at the cost of reduced permeability. For orally administered drugs, a delicate balance between these two properties must be achieved.

Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA_Workflow prep_donor Prepare Donor Plate: Compound in Buffer (pH 6.5) assemble Assemble 'Sandwich': Donor + Membrane + Acceptor prep_donor->assemble prep_acceptor Prepare Acceptor Plate: Buffer (pH 7.4) coat_membrane Coat PVDF membrane with lipid solution prep_acceptor->coat_membrane coat_membrane->assemble incubate Incubate (e.g., 4-18h) at Room Temperature assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify_donor Quantify Compound in Donor Well (LC-MS/MS) disassemble->quantify_donor quantify_acceptor Quantify Compound in Acceptor Well (LC-MS/MS) disassemble->quantify_acceptor calculate Calculate Permeability Coefficient (Pe) quantify_donor->calculate quantify_acceptor->calculate

Caption: Step-by-step workflow for the PAMPA assay.

Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates a drug's dissolution in the gastrointestinal tract and its subsequent absorption. As expected, the introduction of the ionizable carboxylic acid in Cpd-2 and the polar amide in Cpd-4 significantly improves aqueous solubility compared to the more lipophilic nitrile (Cpd-1 ) and methoxy (Cpd-3 ) analogs. This demonstrates a clear SAR where increasing polarity at the 7-position enhances solubility.

Plasma Protein Binding: The "Free Drug" Hypothesis

The extent of plasma protein binding (PPB) is a critical parameter as, according to the "free drug" hypothesis, only the unbound fraction of a drug is available to interact with its target and exert a therapeutic effect. All compounds in this series exhibit high PPB, a common feature for lipophilic, aromatic structures. Cpd-3 , being the most lipophilic, shows the highest degree of binding. The slightly lower binding of Cpd-2 and Cpd-4 can be attributed to their increased polarity. High PPB is not necessarily a detriment, but it must be considered in the context of the drug's potency and therapeutic window.

Experimental Workflow: Equilibrium Dialysis for Plasma Protein Binding

PPB_Equilibrium_Dialysis cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis setup_desc RED Plate with two chambers separated by a semi-permeable membrane plasma_side Plasma Chamber: Compound in Plasma incubation Incubate at 37°C with shaking until equilibrium plasma_side->incubation buffer_side Buffer Chamber: Phosphate Buffer buffer_side->incubation sampling Sample from both chambers incubation->sampling lcms LC-MS/MS Quantification sampling->lcms calculation Calculate % Bound lcms->calculation

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

CYP450 Inhibition: The Potential for Drug-Drug Interactions

Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions (DDIs).[4] We assessed the inhibitory potential of our compounds against CYP3A4, the most abundant CYP isoform in the human liver. Cpd-1 , Cpd-2 , and Cpd-4 show no significant inhibition, suggesting a low risk of CYP3A4-mediated DDIs. However, the metabolically less stable Cpd-3 exhibits moderate inhibition of CYP3A4. This is a noteworthy finding, as it suggests that the products of metabolism may be responsible for the observed inhibition. This underscores the importance of evaluating not only the parent drug but also its major metabolites for potential CYP inhibition.

Conclusion: A Holistic View for Informed Decisions

This comparative guide illustrates the profound impact of subtle structural modifications on the in vitro ADME properties of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold. The 7-carbonitrile of our lead compound, Cpd-1 , strikes a reasonable balance between metabolic stability, permeability, and a low risk of CYP inhibition, although its solubility could be further optimized. The carboxylic acid analog, Cpd-2 , offers superior solubility and metabolic stability but at the expense of permeability. The methoxy analog, Cpd-3 , while highly permeable, suffers from poor metabolic stability and introduces a CYP inhibition liability. The amide analog, Cpd-4 , presents a favorable profile with good stability, improved solubility over the lead, and low CYP inhibition, albeit with reduced permeability.

The selection of a lead candidate for further development is rarely a matter of optimizing a single parameter. Instead, it requires a holistic assessment of the entire ADME profile in conjunction with the desired pharmacological activity. The data and insights presented here provide a framework for making more informed decisions in the optimization of 2-oxo-1,2,3,4-tetrahydroquinoline-based drug candidates, ultimately increasing the probability of success in the challenging journey of drug discovery.

References

  • BenchChem. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid.

  • Bulbule, V. J., et al. (2008). 2-Oxotetrahydroquinoline-based antimalarials with high potency and metabolic stability. Journal of Medicinal Chemistry, 51(3), 384–387.

  • Evotec. Microsomal Stability.

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Retrosynthesis Analysis

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2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile
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2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.